3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a pyridin-2-yloxy group, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Pyridin-2-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the benzoyl group.
Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Oxazolidine Derivatives: Compounds with oxazolidine rings, such as oxazolidinones.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine-2-carboxylic acids.
Uniqueness
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17-12-26-19(25)22(17)14-7-9-21(11-14)18(24)13-4-3-5-15(10-13)27-16-6-1-2-8-20-16/h1-6,8,10,14H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDHHKNUQXEULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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